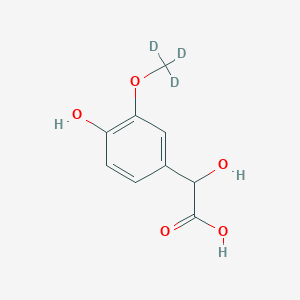

4-Hydroxy-3-(methoxy-d3)-mandelic Acid

概要

説明

4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a deuterated form of vanilmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for monitoring vanilmandelic acid levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid typically involves the deuteration of vanilmandelic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to facilitate the exchange reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds.

化学反応の分析

Types of Reactions: 4-Hydroxy-3-(methoxy-d3)-mandelic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Applications in Scientific Research

4-Hydroxy-3-(methoxy-d3)-mandelic Acid has diverse applications across multiple fields:

Analytical Chemistry

Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). It helps quantify vanilmandelic acid levels in biological samples, correcting for variations in extraction efficiency and instrument response.

Clinical Diagnostics

Monitoring Catecholamine Levels

In clinical settings, this compound is utilized to monitor catecholamine levels in patients with conditions such as pheochromocytoma and neuroblastoma. Elevated levels of vanilmandelic acid in urine can indicate abnormal catecholamine metabolism, assisting in diagnosis .

Metabolic Studies

Tracing Metabolic Pathways

The compound is employed in metabolic studies to trace the pathways of catecholamine metabolism. It serves as a biomarker for studying biochemical pathways involved in stress responses and other physiological conditions.

Research on Gastrointestinal Disorders

Index of Catecholamine Activity

Research has utilized urinary excretion levels of this compound as an index of catecholamine activity in various gastrointestinal disorders. Studies have shown its application in understanding the relationship between catecholamines and conditions like ulcerative colitis .

Table 1: Comparison of Analytical Methods Utilizing this compound

| Methodology | Purpose | Advantages |

|---|---|---|

| LC-MS | Quantification of vanilmandelic acid | High sensitivity and specificity |

| GC-MS | Monitoring urinary metabolites | Accurate quantification for clinical use |

| Ion Exchange | Screening for metabolites | Simple and rapid analysis |

Table 2: Clinical Applications of this compound

| Condition | Application | Findings |

|---|---|---|

| Pheochromocytoma | Monitoring catecholamine levels | Elevated vanilmandelic acid levels |

| Neuroblastoma | Diagnostic marker | Correlation with disease severity |

| Ulcerative Colitis | Index of catecholamine activity | No significant differences observed |

Case Study 1: Pheochromocytoma Diagnosis

In a clinical study involving patients diagnosed with pheochromocytoma, urinary excretion levels of vanilmandelic acid were monitored using this compound as an internal standard. The results demonstrated significantly elevated levels compared to healthy controls, confirming its utility as a diagnostic marker .

Case Study 2: Stress Response Analysis

A study investigated the relationship between stress-induced catecholamine release and gastrointestinal disorders by measuring urinary excretion levels of vanilmandelic acid. The findings indicated that patients with nervous diarrhea exhibited higher excretion rates compared to controls, suggesting a link between stress responses and gastrointestinal symptoms .

作用機序

The mechanism of action of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is primarily related to its role as a metabolite of catecholamines. It is formed through the enzymatic oxidation of catecholamines, followed by methylation and subsequent deuteration. The compound serves as a marker for catecholamine metabolism and is used to study the biochemical pathways involved in this process .

類似化合物との比較

Vanilmandelic Acid: The non-deuterated form of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid.

Homovanillic Acid: Another metabolite of catecholamines with a similar structure but different metabolic pathways.

3-Methoxy-4-hydroxyphenylglycol: A related compound involved in catecholamine metabolism

Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry.

生物活性

4-Hydroxy-3-(methoxy-d3)-mandelic acid (also known as 4-Hydroxy-3-methoxy-DL-mandelic acid) is a deuterated derivative of mandelic acid, which has garnered attention due to its biological activity and potential applications in medical research. This article explores its biological properties, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 74495-70-8

- Molecular Formula : C9H10D3O4

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. A notable method involves the reaction of 3,4-dihydroxybenzaldehyde with iodomethane-d3 in a strongly basic medium, resulting in the formation of the desired compound in a straightforward one-step process .

Metabolic Pathways

This compound is primarily recognized as a urinary metabolite of catecholamines such as norepinephrine and epinephrine. It serves as a marker for assessing catecholamine metabolism in clinical settings. The compound's excretion patterns have been studied extensively, revealing its role in various physiological processes.

Case Studies

- Excretion Patterns in Children : A study examined the excretion of 4-Hydroxy-3-methoxy-mandelic acid in children, highlighting its significance as a metabolic indicator for norepinephrine levels. The findings indicated that alterations in urinary concentrations could reflect underlying physiological or pathological conditions .

- Comparison with Other Metabolites : Research comparing urinary metabolites of catecholamines in hypertensive patients versus normal individuals demonstrated that levels of 4-Hydroxy-3-methoxy-mandelic acid could provide insights into sympathetic nervous system activity and cardiovascular health .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, indicating its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's deuterated form allows for enhanced tracking in metabolic studies due to the distinct mass difference from non-deuterated analogs.

Clinical Applications

Due to its role as a metabolite, this compound has potential applications in diagnosing and monitoring conditions related to catecholamine dysregulation, such as pheochromocytoma and other neuroendocrine tumors. Its presence in urine can be used to evaluate the effectiveness of treatments aimed at managing these conditions.

Data Table: Comparison of Biological Activity

| Compound Name | Biological Role | Clinical Relevance |

|---|---|---|

| This compound | Urinary metabolite of norepinephrine | Indicator for catecholamine metabolism |

| 4-Hydroxy-3-methoxy-mandelic Acid | Metabolite linked to stress response | Used in diagnosing neuroendocrine tumors |

| Vanillin (non-deuterated) | Flavoring agent with antioxidant properties | Investigated for potential health benefits |

特性

IUPAC Name |

2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493910 | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-70-8 | |

| Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?

A1: this compound, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。